4-Hydroxypiperidine-2-carboxylic acid hydrochloride
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Overview
Description
4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the enantioselective multistage synthesis of its precursor, 4-hydroxypiperidine-2-carboxylic acid. One common method includes the key one-pot azide reductive cyclization of aldehyde . This intermediate can then be further modified to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of specialized reactors and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Hydroxypyridine-2-carboxylic acid: This compound shares a similar structure but differs in the position of the hydroxyl group and the presence of a pyridine ring instead of a piperidine ring.
4-Piperidinol: Another related compound, which is a simple hydroxylated derivative of piperidine.
Uniqueness: 4-Hydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more practical for use in various experimental conditions .
Properties
IUPAC Name |
4-hydroxypiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKITWJAUZNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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